

Solubility of 5-Hepten-2-one in organic solvents and water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hepten-2-one

Cat. No.: B3045438

[Get Quote](#)

Solubility Profile of 5-Hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-hepten-2-one** and its close structural analog, **6-methyl-5-hepten-2-one**, in aqueous and organic solvents. The information presented herein is intended to support research, development, and formulation activities.

Core Executive Summary

5-Hepten-2-one, an unsaturated ketone, exhibits limited solubility in water and good solubility in various organic solvents. This profile is critical for its application in chemical synthesis, flavor and fragrance formulation, and as an intermediate in the production of various fine chemicals. This document details the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of the experimental workflow. Due to the limited availability of data for **5-hepten-2-one**, solubility information for the structurally similar and more extensively studied **6-methyl-5-hepten-2-one** is also included and serves as a valuable surrogate.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. The following table summarizes the known solubility of 6-methyl-5-hepten-2-one.

Solvent	Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	3.02 g/L[1]	25	Slightly soluble
Methanol	CH ₃ OH	Soluble[2][3]	Not Specified	No quantitative data available.
Chloroform	CHCl ₃	Soluble[2][3]	Not Specified	No quantitative data available.
Alcohols	ROH	Miscible[4]	Not Specified	General class of solvents.
Ethers	R-O-R'	Miscible[4]	Not Specified	General class of solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of scientific and industrial applications. The following protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Based on OECD Test Guideline 105)

For substances with solubility above 10⁻² g/L, the Flask Method is recommended[5][6].

Principle:

This method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

- Glass flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge (optional)
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
- Distilled or deionized water
- **5-Hepten-2-one** (or 6-methyl-5-hepten-2-one) of known purity

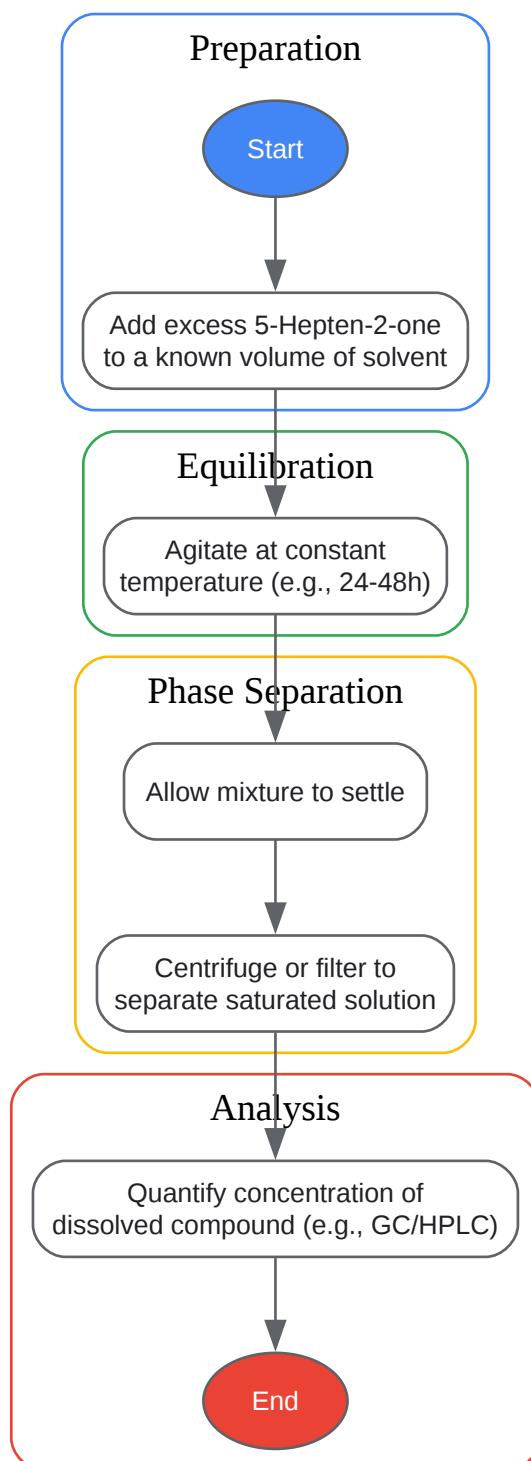
Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium[5].
- Sample Preparation: Add an excess amount of the test substance to a flask containing a known volume of water.
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved material. If necessary, centrifugation or filtration is used to separate the saturated aqueous solution from the excess solid/liquid[7].
- Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.
- Replicates: The experiment should be performed in replicate to ensure the reliability of the results.

General Protocol for Determination of Solubility in Organic Solvents

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Apparatus and Reagents:


- Same as for water solubility determination, with the respective organic solvent replacing water.

Procedure:

- Solvent Selection: Choose the organic solvent of interest (e.g., ethanol, acetone, diethyl ether).
- Sample Preparation: Add an excess amount of **5-hepten-2-one** to a known volume of the organic solvent in a flask.
- Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved.
- Phase Separation: Separate the saturated solvent phase from any undissolved solute.
- Analysis: Quantify the concentration of the dissolved **5-hepten-2-one** in the solvent using a suitable analytical technique (e.g., GC, HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound like **5-hepten-2-one** using the shake-flask method.

[Click to download full resolution via product page](#)**Shake-Flask Method for Solubility Determination.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]
- 3. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]
- 4. 6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses _Chemicalbook [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Phytosafe [phytosafe.com]
- 7. filab.fr [filab.fr]
- To cite this document: BenchChem. [Solubility of 5-Hepten-2-one in organic solvents and water]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3045438#solubility-of-5-hepten-2-one-in-organic-solvents-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com